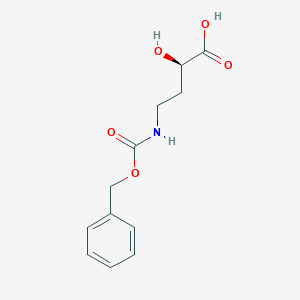
ACIDOL-4BENZYLOXYCARBONYL-AMINO-2HYDROXY BUTYRIC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the amino group and a hydroxyl group on the butyric acid backbone. Its chiral nature makes it a valuable intermediate in the synthesis of enantiomerically pure compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid typically involves the protection of the amino group followed by the introduction of the benzyloxycarbonyl group. One common method is the use of benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions to prevent racemization of the chiral center.
Industrial Production Methods
Industrial production of ®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid often involves large-scale synthesis using automated reactors. The process includes the protection of the amino group, introduction of the benzyloxycarbonyl group, and purification steps to ensure high enantiomeric purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ®-4-benzyloxycarbonylamino-2-oxo-butyric acid.
Reduction: Regeneration of ®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of chiral compounds and as a building block in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions at other functional sites. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid can be compared with other similar compounds such as:
(S)-4-benzyloxycarbonylamino-2-hydroxy-butyric acid: The enantiomer of the compound, which may have different reactivity and biological activity.
4-benzyloxycarbonylamino-butyric acid: Lacks the hydroxyl group, resulting in different chemical properties.
4-amino-2-hydroxy-butyric acid: Lacks the benzyloxycarbonyl group, affecting its reactivity and applications.
The uniqueness of ®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid lies in its chiral nature and the presence of both the benzyloxycarbonyl and hydroxyl groups, making it a versatile intermediate in various chemical and biochemical processes.
Eigenschaften
Molekularformel |
C12H15NO5 |
|---|---|
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-4-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H15NO5/c14-10(11(15)16)6-7-13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m1/s1 |
InChI-Schlüssel |
ULKOBRDRCYROKY-SNVBAGLBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)NCC[C@H](C(=O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















